(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hcl

Description

IUPAC Nomenclature and Systematic Classification

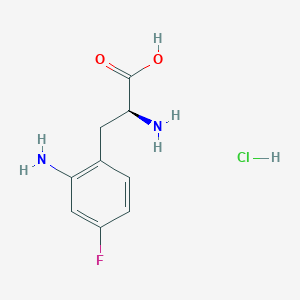

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride . This nomenclature reflects three critical structural elements:

- Stereochemical configuration : The S designation at the C2 position indicates the absolute configuration of the chiral α-carbon bearing the amino group.

- Substituent arrangement : The phenyl ring at the β-position (C3) contains two functional groups—an amino group at the ortho (C2) position and a fluorine atom at the para (C4) position.

- Counterion : The hydrochloride salt form arises from protonation of the α-amino group by hydrochloric acid.

The compound belongs to the broader class of β-fluorinated aromatic amino acids , characterized by a fluorine atom attached to an aromatic ring within a nonpolar side chain. Its systematic classification integrates both the fluorophenyl moiety and the dual amino functionalities, distinguishing it from simpler phenylalanine derivatives.

Molecular Formula and Stereochemical Configuration

The molecular formula C~9~H~12~ClFN~2~O~2~ (molecular weight: 234.65 g/mol) encapsulates the compound’s elemental composition. Key structural features include:

- Chiral centers : The α-carbon (C2) exhibits S configuration, as denoted in the SMILES string C1=CC(=C(C=C1F)N)CC@@HN.Cl . This stereochemistry is critical for interactions in biological systems, where enantiomeric purity often dictates activity.

- Functional groups :

- A primary amino group (-NH~2~) at C2 of the phenyl ring.

- A fluorine atom (-F) at C4 of the phenyl ring.

- A carboxylic acid (-COOH) and a protonated α-amino group (-NH~3~+Cl^-^) forming the hydrochloride salt.

The InChIKey HRQFMMPJORBSLC-QRPNPIFTSA-N further confirms the stereochemical and structural uniqueness of the molecule.

Comparative Analysis with Related Fluorinated Phenylalanine Derivatives

Fluorinated phenylalanine derivatives are categorized based on fluorine substitution patterns (Figure 1):

| Type | Substitution Pattern | Example Compound |

|---|---|---|

| I | Fluorine directly on phenyl ring | p-Fluorophenylalanine |

| II | Fluorine on side chain | β-Fluorophenylalanine |

| III | Trifluoromethyl groups | 3,4,5-Trifluorophenylalanine |

| IV | Ortho-amino-para-fluoro | (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid HCl |

Key distinctions :

- Dual functionality : Unlike mono-substituted analogs (e.g., 3-amino-2-(4-fluorophenyl)propanoic acid), the presence of ortho-amino and para-fluoro groups introduces polarity and hydrogen-bonding potential.

- Stereochemical complexity : The S configuration at C2 contrasts with racemic mixtures common in simpler fluorinated derivatives synthesized via non-chiral methods.

- Salt formation : The hydrochloride counterion enhances solubility compared to neutral analogs like L-homophenylalanine.

Crystallographic Characterization and Hydrogen Bonding Networks

While crystallographic data for this specific compound are not publicly available, its ionic and functional group composition suggests robust hydrogen-bonding networks:

- Ionic interactions : The protonated α-amino group (-NH~3~+^) forms strong electrostatic bonds with chloride ions (Cl^-^).

- Hydrogen bonds :

- Carboxylic acid (-COOH) and ammonium (-NH~3~+^) groups may interact with water or neighboring molecules via O-H···N and N-H···O bonds.

- The ortho-amino group on the phenyl ring can participate in N-H···F or N-H···π interactions, stabilizing crystal packing.

In related fluorinated phenylalanine hydrochlorides, X-ray diffraction studies reveal layered structures stabilized by these interactions, with unit cell parameters dependent on substituent positions.

Properties

Molecular Formula |

C9H12ClFN2O2 |

|---|---|

Molecular Weight |

234.65 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11FN2O2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,11-12H2,(H,13,14);1H/t8-;/m0./s1 |

InChI Key |

HRQFMMPJORBSLC-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)N)C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC(=C(C=C1F)N)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the desired amino acid derivative.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions to minimize by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antagonist Activity:

(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride has been studied for its role as an antagonist at various neurotransmitter receptors, particularly in the context of neurological disorders. Its structural similarity to natural amino acids allows it to interact effectively with target sites.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific receptor subtypes associated with anxiety and depression. The findings suggest potential therapeutic applications in treating mood disorders by modulating neurotransmitter activity .

Neuropharmacology

Neuroprotective Effects:

Research indicates that (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride possesses neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Experimental Findings:

In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a mechanism by which it may protect neurons from damage and promote cell survival .

Synthesis and Drug Development

Synthesis Pathways:

The synthesis of (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride typically involves several steps, including:

- Knoevenagel Condensation: Reaction of aldehydes with Meldrum’s acid.

- Reduction: Utilizing sodium borohydride to reduce condensation products.

- Hydrolysis and Decarboxylation: To yield the desired propanoic acid derivatives .

Industrial Applications:

Due to its unique properties, this compound is being explored for large-scale synthesis in pharmaceutical manufacturing, where consistency and purity are critical .

Data Table of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antagonist for neurotransmitter receptors | Journal of Medicinal Chemistry |

| Neuropharmacology | Neuroprotective agent against oxidative stress | Experimental Neuroscience |

| Drug Development | Building block in pharmaceutical synthesis | Chemical Reviews |

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

a) Fluorinated Phenylalanine Derivatives

- (S)-2-Amino-3-(4-fluorophenyl)propanoic acid (CAS 293731-69-8, ): Differs in the absence of the 2-amino group on the phenyl ring. Molecular weight: 183.18 g/mol. Used as a building block for peptide synthesis and enzyme studies .

- (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS 144744-41-2, ): Features a hydroxyl group at the 4-position and fluorine at the 3-position. Similarity score: 0.82 to the target compound. Potential applications in imaging due to hydroxyl group’s polarity .

b) Methyl-Substituted Derivatives

- (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid (CAS 130855-57-1, ): Contains a methyl group at the α-carbon, increasing steric bulk. Molecular weight: 197.21 g/mol. Hazard profile: H302 (harmful if swallowed), H312 (harmful in contact with skin) .

c) Esterified Derivatives

- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8, ): Esterified carboxyl group enhances lipophilicity. Molecular weight: 233.67 g/mol. Used in peptide synthesis and prodrug development .

Functional Modifications in Related Compounds

- [18F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) (): A fluorinated cyclobutane analog used in PET imaging for brain tumors. Demonstrated tumor-to-brain ratios of 6.61 at 60 minutes post-injection in rats. Illustrates the utility of fluorine in enhancing imaging contrast .

Comparative Data Table

*Estimated properties based on structural analogs.

Biological Activity

(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride, also known by its CAS number 1956377-22-2, is an amino acid derivative that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. The presence of a fluorinated phenyl group may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its physicochemical properties, mechanisms of action, and relevant case studies.

The molecular formula of (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride is with a molecular weight of approximately 234.65 g/mol. Key physicochemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Weight | 234.65 g/mol |

| Solubility | Highly soluble in water |

| Log P (octanol-water) | -1.09 |

| Bioavailability Score | 0.55 |

| BBB Permeant | Yes |

These properties indicate that the compound has good solubility and potential to cross the blood-brain barrier, which is significant for central nervous system-targeted therapies.

Case Studies and Research Findings

Several studies have investigated compounds related to (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride, providing insights into its potential biological activities:

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various fluorinated amino acids, revealing that certain derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to 150 µg/mL depending on the specific strain tested .

- Cytotoxicity Against Cancer Cells : In vitro studies on structurally similar compounds indicated varying levels of cytotoxicity against tumor cell lines such as MDA-MB-231 and PC3. For example, some derivatives exhibited IC50 values above 100 µM, suggesting low toxicity against normal cells while maintaining efficacy against cancer cells .

- Mechanistic Insights : Molecular docking studies have suggested that fluorinated phenylalanines can enhance binding affinity to certain enzymes involved in metabolic pathways, potentially leading to improved therapeutic profiles in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.